N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide
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Description
“N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom . The pyridine ring in this compound is substituted with two chlorine atoms . It also contains a sulfonyl group (SO2), a difluorophenyl group, and a cyclopropane ring.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings . The dichloropyridine ring, the difluorophenyl group, the sulfonyl group, and the cyclopropane ring would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyridine ring might undergo electrophilic substitution reactions, and the sulfonyl group could potentially be reduced . The cyclopropane ring might undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl group and the polar amide group might increase its solubility in polar solvents . The dichloropyridine ring might make the compound more dense and increase its boiling point .Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use and its observed properties. If it shows promising biological activity, for example, it might be studied further as a potential drug . Alternatively, if it has interesting chemical properties, it might be studied from a purely chemical perspective .
Properties
IUPAC Name |
N-(5,6-dichloropyridin-3-yl)sulfonyl-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2N2O3S/c16-11-4-7(6-20-14(11)17)25(23,24)21-15(22)10-5-9(10)8-2-1-3-12(18)13(8)19/h1-4,6,9-10H,5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWJNNRMCIMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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